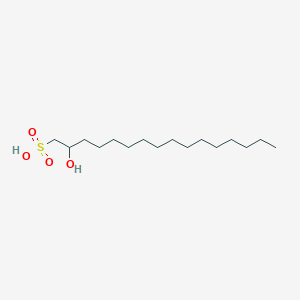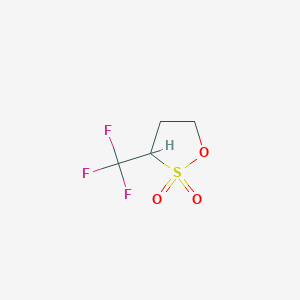
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxathiolane ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethyltrimethylsilane with an appropriate oxathiolane precursor under the influence of a catalyst such as palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxathiolane derivatives.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups while enhancing metabolic stability.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylsulfonyl Chloride: Another trifluoromethyl-containing compound used in organic synthesis.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to its combination of the trifluoromethyl group and the oxathiolane ring, which imparts distinct chemical properties.
Propiedades
Número CAS |
652143-78-7 |
|---|---|
Fórmula molecular |
C4H5F3O3S |
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)3-1-2-10-11(3,8)9/h3H,1-2H2 |
Clave InChI |
OBRWJWXZWTYRJZ-UHFFFAOYSA-N |
SMILES canónico |
C1COS(=O)(=O)C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


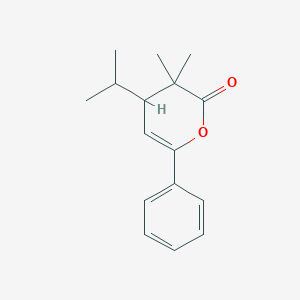
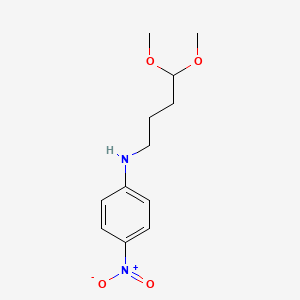

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
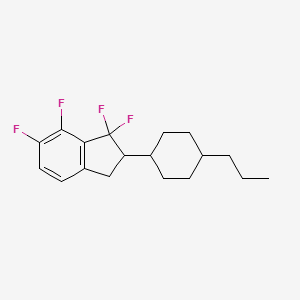
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)

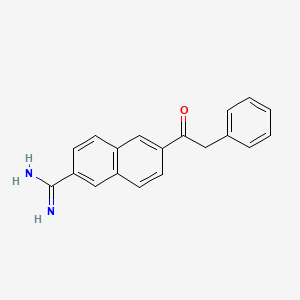
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
